2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid
Description
Properties
CAS No. |
651031-71-9 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8O2.C6H5NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6(9)5-2-1-3-7-4-5/h2-6H,1H3;1-4H,(H,8,9) |
InChI Key |
SDTDEZOKUOYTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chromic Acid Oxidation
One effective method involves dissolving 2-methylnaphthalene in acetic acid and adding chromic acid gradually while maintaining the temperature at around 65-70 °C for several hours. This method has been shown to yield high-purity products with minimal by-products.
Reaction Example
For instance, a typical reaction setup might involve:
-
- 35 g of melted 2-methylnaphthalene
- Chromic acid solution prepared in sulfuric acid
-
- Mix reactants in a flask equipped with a stirrer.
- Heat to maintain a steady temperature (around 65 °C).
- Allow the reaction to proceed for approximately 5 hours.
- Isolate the product via extraction with solvents such as toluene or dichloromethane.
Yield and Purity Assessment
Post-reaction analysis typically involves gas chromatography (GC) to assess purity levels which can reach up to >99% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure of 2-methylnaphthalene-1,4-dione to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound can also interact with various enzymes and proteins, affecting their function and activity .
Pyridine-3-carboxylic acid, on the other hand, can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to their potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2-Methylnaphthalene-1,4-dione vs. Other Naphthoquinones
Structural and Functional Differences
- Reactivity: The methyl group in 2-methyl-1,4-naphthoquinone increases steric hindrance compared to chloro-substituted derivatives, reducing electrophilicity at C2/C3. This affects its utility in nucleophilic substitution reactions, as seen in the synthesis of phenoxy-substituted naphthoquinones .
- Biological Role: Unlike 1,4-naphthoquinone, the methyl derivative acts as a vitamin K surrogate, while 2,3-dichloro derivatives exhibit cytotoxicity via alkylation of cellular thiols .
Pyridine-3-carboxylic Acid vs. Other Pyridinecarboxylic Acids
Structural and Functional Differences
- Acidity : The ortho-carboxylic acid (C2) exhibits stronger acidity due to proximity to the nitrogen lone pair, enhancing metal-binding capacity.
- Synthetic Utility : Pyridine-3-carboxylic acid is a key intermediate in synthesizing heterocycles like benzo[h]naphtho[1,6]naphthyridines via condensation with polyphosphoric acid . In contrast, 1,8-naphthyridine-3-carboxylic acid derivatives (e.g., compound 5a in ) demonstrate antihistaminic activity, highlighting how bicyclic frameworks modulate biological targeting .
2-Methylnaphthalene-1,4-dione Derivatives
- Phenoxy-Substituted Analogues: Reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxyl-substituted pyrrolidines yields disubstituted derivatives (e.g., compounds 11a–f), where steric effects from the methyl group influence regioselectivity .
- Stability: The methyl group enhances stability against dimerization compared to unsubstituted naphthoquinones, which are prone to photodegradation .
Pyridine-3-carboxylic Acid Derivatives
- Amide Formation : Conversion to pyrazolo[1,5-a]pyridine-3-carboxamide (e.g., compounds 6a–6p) via amidation improves blood-brain barrier penetration, a key strategy in antitubercular drug design .
- Heterocycle Synthesis : Use in polyphosphoric acid-mediated cyclization (e.g., Scheme 1 in ) demonstrates its versatility in constructing angular heteroaromatic systems .
Biological Activity
2-Methylnaphthalene-1,4-dione; pyridine-3-carboxylic acid is a complex organic compound that combines features of naphthalene derivatives and carboxylic acids. Its molecular formula and weight are approximately and 375.4 g/mol, respectively. This compound has garnered attention due to its notable biological activities, including potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The compound consists of two primary functional groups:
- Naphthoquinone moiety : This part contributes to various biological activities, including antioxidant properties.
- Pyridine carboxylic acid : This functional group is known for its role in enhancing solubility and bioavailability.
Antimicrobial Properties
Research indicates that 2-methylnaphthalene-1,4-dione exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, showcasing its potential as an antibacterial agent. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity
The naphthoquinone structure is associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.
Cytotoxic Effects
Preliminary studies suggest that 2-methylnaphthalene-1,4-dione may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics.
Synthesis and Formulation Strategies
The synthesis of 2-methylnaphthalene-1,4-dione; pyridine-3-carboxylic acid can be achieved through various methods, including condensation reactions between appropriate precursors. Recent advancements in formulation techniques, such as cocrystallization with nicotinamide, have been shown to enhance the solubility and bioavailability of this compound significantly. For instance, studies using rat intestinal models demonstrated increased absorption rates when formulated as cocrystals compared to non-cocrystallized forms .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 2-methylnaphthalene-1,4-dione against multiple strains of bacteria. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that treatment with 2-methylnaphthalene-1,4-dione led to a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Q & A
Q. How should researchers validate the binding interactions of 2-Methylnaphthalene-1,4-dione with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
